羟基依克多因

概述

描述

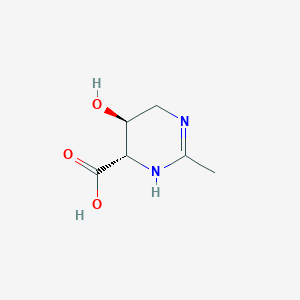

Hydroxyectoine, also known as 1,4,5,6-tetrahydro-2-methyl-5-hydroxy-4-pyrimidinecarboxylic acid, is a naturally occurring compound found in extremophilic microorganisms. These microorganisms produce hydroxyectoine to survive in extreme environmental conditions such as high salinity, high temperature, and desiccation. Hydroxyectoine is a derivative of ectoine, another compatible solute, and is known for its superior protective properties against environmental stressors.

科学研究应用

Hydroxyectoine has a wide range of applications in various fields:

Chemistry: Hydroxyectoine is used as a stabilizing agent for proteins and enzymes, protecting them from denaturation under extreme conditions.

Biology: It serves as a compatible solute in extremophiles, helping them maintain cellular homeostasis in high-salinity environments.

Medicine: Hydroxyectoine is used in skincare products for its moisturizing and protective properties. It also shows potential in protecting cells from radiation damage and in treating inflammatory diseases.

Industry: Hydroxyectoine is used in the cosmetic industry as an active ingredient in anti-aging and moisturizing products. .

作用机制

Hydroxyectoine exerts its protective effects by stabilizing cellular structures and macromolecules. It interacts with proteins, nucleic acids, and cell membranes, preventing their denaturation and aggregation under stress conditions. The compound forms a hydration shell around these macromolecules, maintaining their functional integrity. Hydroxyectoine also modulates the expression of stress-responsive genes, enhancing the overall stress tolerance of cells .

未来方向

生化分析

Biochemical Properties

Hydroxyectoine interacts with various enzymes, proteins, and other biomolecules. The EctD protein, a member of the non-heme-containing iron (II) and 2-oxoglutarate-dependent dioxygenase superfamily, carries out the hydroxylation of ectoine to form Hydroxyectoine . This conversion is region-selective and stereospecific .

Cellular Effects

Hydroxyectoine has significant effects on various types of cells and cellular processes. It influences cell function by acting as an osmostress protectant . When environmental osmolarity increases, it triggers the outflow of intracellular water, leading to the loss of turgor and cell shrinkage . Hydroxyectoine helps balance the intra- and extracellular osmotic pressure, preventing normal cellular physiological activities from being affected .

Molecular Mechanism

The molecular mechanism of Hydroxyectoine involves its interaction with the EctD protein for its synthesis . The EctD protein carries out the hydroxylation of ectoine, converting it into Hydroxyectoine . This process is region-selective and stereospecific .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hydroxyectoine change over time. For instance, in a study where ectoine was provided to salt-stressed cultures of a certain strain, ectoine was imported into the cells, converted intracellularly to Hydroxyectoine, and then almost quantitatively secreted into the growth medium .

Dosage Effects in Animal Models

The effects of Hydroxyectoine vary with different dosages in animal models. In a study on a porcine retina organ culture model, treatment with Hydroxyectoine protected retinal ganglion cells and inhibited apoptosis .

Metabolic Pathways

Hydroxyectoine is involved in specific metabolic pathways. The synthesis of Hydroxyectoine requires the EctABC enzymes, which catalyze the synthesis of ectoine from the precursor L-aspartate-β-semialdehyde . A subgroup of ectoine producers can convert ectoine into Hydroxyectoine through a hydroxylation reaction .

Transport and Distribution

Hydroxyectoine is transported and distributed within cells and tissues. In a study, ectoine was imported into the cells via the osmotically inducible ProP and ProU transport systems, converted intracellularly to Hydroxyectoine, and then almost quantitatively secreted into the growth medium .

Subcellular Localization

Given its role as an osmostress protectant, it can be inferred that Hydroxyectoine is likely to be present throughout the cell, helping to maintain osmotic balance and protect cellular structures under stress conditions .

准备方法

Synthetic Routes and Reaction Conditions: Hydroxyectoine can be synthesized through the hydroxylation of ectoine. The key enzyme involved in this process is ectoine hydroxylase, which catalyzes the regio- and stereo-specific hydroxylation of ectoine. The reaction typically requires the presence of molecular oxygen and a suitable electron donor.

Industrial Production Methods: Industrial production of hydroxyectoine is primarily achieved through microbial fermentation. Halophilic bacteria such as Halomonas elongata and Halomonas salina are commonly used for this purpose. The production process involves cultivating these bacteria in high-salinity media to stimulate ectoine biosynthesis, followed by the conversion of ectoine to hydroxyectoine using ectoine hydroxylase. Recent advancements in metabolic engineering have enabled the use of non-halophilic hosts like Corynebacterium glutamicum, which can produce hydroxyectoine at high yields under optimized conditions .

化学反应分析

Types of Reactions: Hydroxyectoine primarily undergoes hydroxylation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The hydroxylation of ectoine to form hydroxyectoine requires molecular oxygen and an electron donor. The enzyme ectoine hydroxylase facilitates this reaction.

Major Products: The major product of the hydroxylation reaction is hydroxyectoine itself. There are no significant by-products formed during this process .

相似化合物的比较

Hydroxyectoine is often compared with ectoine, its precursor. Both compounds are compatible solutes with protective properties, but hydroxyectoine has a hydroxyl group that enhances its polarity and solubility. This makes hydroxyectoine more effective in stabilizing macromolecules under extreme conditions.

Similar Compounds:

Ectoine: A precursor to hydroxyectoine, known for its protective properties in extremophiles.

Glycine betaine: Another compatible solute that protects cells from osmotic stress.

Proline: An amino acid that acts as an osmoprotectant in plants and microorganisms .

Hydroxyectoine’s unique hydroxyl group distinguishes it from other compatible solutes, providing superior protection and stability to cellular components under stress conditions.

属性

IUPAC Name |

(5S,6S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-3-7-2-4(9)5(8-3)6(10)11/h4-5,9H,2H2,1H3,(H,7,8)(H,10,11)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIBBJKLKFTNQO-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCC(C(N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC[C@@H]([C@H](N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167963 | |

| Record name | Hydroxyectoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165542-15-4 | |

| Record name | Hydroxyectoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165542-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyectoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165542154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyectoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYECTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ7YN252E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of hydroxyectoine?

A1: The molecular formula of hydroxyectoine is C9H18N2O3, and its molecular weight is 206.24 g/mol.

Q2: What makes hydroxyectoine a good glass-forming compound compared to ectoine?

A2: Hydroxyectoine forms stronger intermolecular hydrogen bonds due to its hydroxyl group, resulting in superior glass-forming properties compared to ectoine. [] This leads to better molecular immobilization in the dry state, enhancing the redox stability of molecules embedded within. []

Q3: How do the hydration properties of ectoine and hydroxyectoine differ from the effects of NaCl on water?

A3: Both ectoine and hydroxyectoine influence the hydrogen bonding network of water locally, increasing tetrahedral order. [] This contrasts with NaCl, which disrupts hydrogen bonds and reduces tetrahedral order. [] In mixtures containing both osmolytes and NaCl, these opposing effects create a level of frustration within the water network. []

Q4: Which enzymes are involved in the biosynthesis of hydroxyectoine?

A4: Hydroxyectoine biosynthesis requires the enzymes L-2,4-diaminobutyric acid transaminase (EctB), N-γ-acetyltransferase (EctA), ectoine synthase (EctC), and ectoine hydroxylase (EctD). [, , ]

Q5: What is the role of aspartokinase (Ask) in hydroxyectoine biosynthesis?

A5: Some microorganisms possess a specialized aspartokinase, Ask_Ect, that plays a role in providing the precursor molecule L-aspartate-β-semialdehyde for hydroxyectoine biosynthesis. [, ] This enzyme shows unique regulatory mechanisms compared to other aspartokinases, with inhibition primarily by threonine. [, ]

Q6: How does the regulation of ectD and ectE differ in Chromohalobacter salexigens?

A6: In C. salexigens, ectD expression is osmoregulated during exponential growth and thermoregulated during stationary phase, primarily controlled by the general stress factor RpoS. [] In contrast, ectE expression remains RpoS-dependent throughout growth phases and under different stress conditions. []

Q7: What is the function of the transcriptional regulator EctZ in C. salexigens?

A7: EctZ acts as a dual regulator of hydroxyectoine synthesis in C. salexigens by activating ectD transcription under osmotic stress during exponential growth and repressing ectE transcription. [] This mechanism prioritizes EctD as the primary ectoine hydroxylase. []

Q8: How do ectoine and hydroxyectoine protect against osmotic stress?

A8: Ectoine and hydroxyectoine act as compatible solutes, accumulating in the cytoplasm to counteract the effects of high external osmolarity on cell hydration and turgor pressure. [, ]

Q9: What are the biotechnological and medical applications of hydroxyectoine?

A9: Hydroxyectoine's function-preserving properties make it valuable in various applications, including:

- Biotechnology: Stabilizing enzymes [, ] and enhancing desiccation tolerance in biomolecules and cells. []

- Medicine: Protecting cells from damage caused by UV radiation, dryness, and other environmental stressors. [, ]

- Cosmetics: Used in skin care products for its moisturizing and protective effects. [, ]

Q10: How does hydroxyectoine compare to other compatible solutes in protecting against desiccation?

A10: Hydroxyectoine demonstrates remarkable desiccation protection properties comparable to sucrose and trehalose due to its superior glass-forming ability. []

Q11: Can hydroxyectoine protect proteins from thermal inactivation?

A11: While hydroxyectoine did not show a significant effect in protecting lysozyme from short-term heat shock (10 min at 70°C), it destabilized the enzyme during prolonged exposure to elevated temperatures (4 weeks at 55°C). [] This suggests that the protective effect of hydroxyectoine against thermal stress might be context-dependent.

Q12: What is the role of the EctT transporter in Virgibacillus pantothenticus?

A12: The EctT transporter in V. pantothenticus is responsible for the uptake of both ectoine and hydroxyectoine, providing protection against osmotic and cold stress. [] This transporter belongs to the BCCT (betaine-choline-carnitine-transporter) family and preferentially imports ectoine and hydroxyectoine. []

Q13: How is the expression of the ectT gene regulated in V. pantothenticus?

A13: Transcription of the ectT gene is controlled by the general stress sigma factor SigB and is induced by both high salinity and low temperature, aligning with its role in protecting V. pantothenticus against these stresses. []

Q14: What is the significance of the colocalization of ect genes with transporter genes?

A14: The frequent colocalization of ect genes with transporter genes suggests a coordinated cellular response to osmotic stress, ensuring efficient uptake or export of ectoine and hydroxyectoine for osmoprotection. []

Q15: How are ectoine and hydroxyectoine catabolized?

A15: The EutD/EutE enzyme complex is central to ectoine and hydroxyectoine catabolism. [] EutD hydrolyzes ectoine and hydroxyectoine, while EutE deacetylates the resulting intermediates. [] This ultimately leads to the formation of L-aspartate, which can be further metabolized. []

Q16: What is the role of the EnuR protein in ectoine/hydroxyectoine catabolism?

A16: EnuR, a MocR/GabR-type transcriptional repressor, regulates the expression of many ectoine/hydroxyectoine catabolic gene clusters. [, ] It functions by binding specific inducer molecules generated during ectoine catabolism, such as N-(alpha)-L-acetyl-2,4-diaminobutyric acid and L-2,4-diaminobutyric acid. []

Q17: How widespread are ectoine and hydroxyectoine biosynthetic genes in microorganisms?

A17: Ectoine and hydroxyectoine biosynthetic genes are predominantly found in Bacteria, with a limited distribution in Archaea. [, , ] Their presence in diverse microbial taxa suggests their importance in adapting to challenging environments. [, ]

Q18: How did the halophilic protist Halocafeteria seosinensis acquire the ability to synthesize ectoine and hydroxyectoine?

A18: It is thought that H. seosinensis acquired the genes for ectoine and hydroxyectoine biosynthesis through lateral gene transfer from its bacterial prey. [] This acquisition likely provided an evolutionary advantage in adapting to high-salinity environments. []

Q19: What are the potential implications of understanding the structure and function of ectoine/hydroxyectoine transporters?

A19: Characterizing these transporters can contribute to developing strategies for enhancing compatible solute uptake in organisms with industrial or agricultural importance, improving their tolerance to osmotic stress. []

Q20: What is the potential of engineering microorganisms for enhanced hydroxyectoine production?

A20: Engineering approaches, such as manipulating the expression of key biosynthetic genes and optimizing fermentation conditions, hold promise for developing efficient microbial cell factories for hydroxyectoine production. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。